

A Technical Guide to Rabeprazole-d4 for Research Applications

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Compound of Interest

Compound Name: Rabeprazole-d4

Cat. No.: B602534

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of **Rabeprazole-d4**. This deuterated analog of Rabeprazole serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Rabeprazole in complex biological matrices. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing **Rabeprazole-d4** and effectively incorporating it into their analytical methodologies.

Commercial Suppliers of Rabeprazole-d4

A critical first step in utilizing **Rabeprazole-d4** for research is identifying reliable commercial suppliers. The following table summarizes key quantitative data for **Rabeprazole-d4** available from various vendors. This allows for a streamlined comparison of product specifications to meet specific experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Isotopic Enrichment | Available Forms | Storage Conditions |
|--------------------|---------------|--|--------------------------|---|---------------------|-------------------|------------------------------------|
| LGC Standards | 934295-48-4 | C ₁₈ H ₁₇ D ₄ N ₃ O ₃ S | 363.47 | >95% (HPLC) [1] | Not specified | Neat | -20°C [1] |
| Amerigo Scientific | 934295-48-4 | C ₁₈ H ₁₇ D ₄ N ₃ O ₃ S | 363.47 | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | 934295-48-4 | C ₁₈ H ₁₇ D ₄ N ₃ O ₃ S | 363.47 | 95.0% [2] | Not specified | Solid | -20°C (3 years), 4°C (2 years) [2] |
| Simson Pharma | 934295-48-4 | Not specified | Not specified | Accompanied by Certificate of Analysis | Not specified | Not specified | Not specified |
| BOC Sciences | 934295-48-4 | Not specified | Not specified | >97% | 98% atom D | Neat, Sodium salt | Not specified |
| Cayman Chemical | Not specified | C ₁₈ H ₁₆ D ₄ N ₃ NaO ₃ S | 385.4 | ≥99% deuterated forms (d ₁ -d ₄) [3] | ≥99% | Sodium salt | -20°C (≥ 4 years) [3] |
| Immuno-mart | 934295-48-4 | C ₁₈ H ₁₇ D ₄ N ₃ O ₃ S | 363.47 | 95.0% | Not specified | Powder | -20°C (3 years), 4°C (2 years) |
| Acanthus Research | Not specified | C ₁₈ H ₁₆ D ₄ N ₃ NaO ₃ S | Not specified | Not specified | Not specified | Sodium salt | Not specified |

Experimental Protocols: Quantification of Rabeprazole in Human Plasma using LC-MS/MS

The primary application of **Rabeprazole-d4** is as an internal standard (IS) in bioanalytical methods for the accurate quantification of Rabeprazole in biological samples, such as plasma. This is crucial for pharmacokinetic and toxicokinetic studies. Below is a detailed, representative experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of human plasma in a microcentrifuge tube, add 20 μ L of **Rabeprazole-d4** internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex the mixture for 30 seconds.
- Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
- Vortex vigorously for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 1 minute.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Analytical Column: A C18 reversed-phase column (e.g., Shiseido UG120 C18, Ascentis® Express C18) is commonly used.[5][7]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5][7] The composition may be isocratic or a gradient.
- Flow Rate: A flow rate between 0.5 and 1.0 mL/min is generally employed.[7]
- Column Temperature: The column is typically maintained at a constant temperature, for example, 45°C.[5]
- Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometric Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Rabeprazole and **Rabeprazole-d4**.
 - Rabeprazole: A common transition is m/z 360.1 \rightarrow 242.2.[4][5]
 - **Rabeprazole-d4** (Internal Standard): The precursor ion will be shifted by +4 Da (m/z 364.1), and a corresponding product ion is monitored.
- Gas Parameters: Nebulizer gas, heater gas, and collision gas pressures and temperatures should be optimized for the specific instrument to achieve maximum signal intensity.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of Rabeprazole and the application of its deuterated analog, the following diagrams, generated using the DOT language, provide visual representations of key

The diagram illustrates the mechanism of the H⁺/K⁺-ATPase pump and the effect of the prodrug Rabeprazole. The pump is shown as a yellow diamond at the bottom, with a dashed line representing the membrane separating the extracellular space (top) from the intracellular space (bottom).

Normal Pump Cycle:

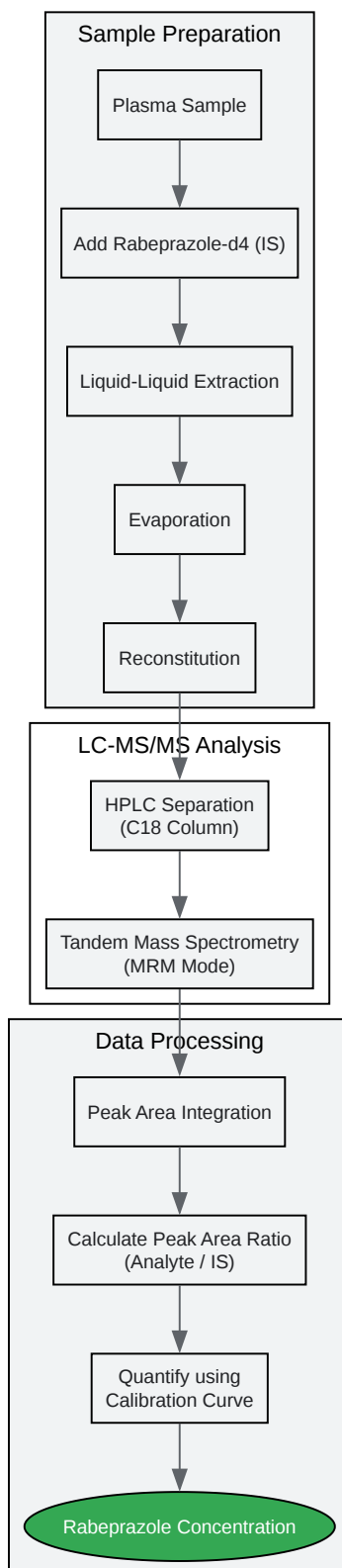
- Extracellular Space (Top):** Contains H⁺ (red circle) and K⁺ (blue circle).
- Intracellular Space (Bottom):** Contains K⁺ (blue circle) and H⁺ (red circle).
- ATP Hydrolysis:** ATP is hydrolyzed to ADP + Pi, providing energy for the pump.
- Transport:** The pump moves H⁺ out of the cell and K⁺ into the cell.
- Labels:** "H⁺/K⁺-ATPase (Proton Pump)" and "Binds to pump" are shown near the pump.

Effect of Rabeprazole (Prodrug):

- Protonation:** The prodrug is protonated in the acidic environment of the stomach.
- Active Metabolite:** The resulting active sulfenamide metabolite forms a covalent disulfide bond with a cysteine residue on the pump.
- Inhibition:** This covalent bond formation inhibits the pump's ability to transport H⁺ and K⁺.
- Label:** "Active Sulfenamide Metabolite" is shown in a red box, and "Cysteine Residue on Proton Pump" is shown in a box.

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Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.



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Caption: Experimental workflow for Rabeprazole quantification.

Conclusion

Rabeprazole-d4 is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of the commercial sources of **Rabeprazole-d4**, a detailed experimental protocol for its application, and visual aids to comprehend its mechanism of action and analytical workflow. By leveraging this information, researchers can confidently and efficiently incorporate **Rabeprazole-d4** into their studies to achieve robust and reproducible results.

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